![molecular formula C14H15BrN4O B6460416 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide CAS No. 2549004-30-8](/img/structure/B6460416.png)
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Applications
The piperidine-4-carboxamide compound has shown promising results in inhibiting human coronaviruses . It has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . This suggests that it could be a potential candidate for the development of antiviral drugs.
Anticancer Applications
Piperidine derivatives, which include “1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide”, have been utilized in different ways as anticancer agents . They have shown a wide variety of biological activities and are being utilized in different therapeutic applications .
Antimicrobial Applications
Piperidine derivatives have also been used as antimicrobial agents . Their broad spectrum of biological activities makes them a key component in the production of drugs .
Analgesic Applications
Piperidine derivatives have been used as analgesic agents . They have shown promising results in pain management, making them a potential candidate for the development of new analgesic drugs .
Anti-inflammatory Applications
Piperidine derivatives have been used as anti-inflammatory agents . They have shown promising results in managing inflammation, suggesting their potential use in the development of new anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They have shown promising results in managing psychotic disorders, suggesting their potential use in the development of new antipsychotic drugs .
Mechanism of Action
Target of Action
The primary target of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide, also known as Piperidine-4-Carboxamides, is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription in bacteria . The inhibition of DNA gyrase leads to DNA damage, similar to the action of fluoroquinolones .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . This disruption can lead to the cessation of these processes, resulting in bacterial cell death .
Pharmacokinetics
It has been shown to have antiviral activity in vitro against human α- coronavirus nl63, β-coronaviruses oc43, and the alpha and delta variants of sars-cov-2 . More research is needed to understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This can lead to bacterial cell death, making it a potential candidate for antimicrobial therapy .
Action Environment
The action of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific strain of bacteria can affect the compound’s efficacy . Additionally, the pH, temperature, and presence of other compounds can influence its stability and action . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.
Future Directions
While specific future directions for “1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide” are not mentioned, research into similar compounds like piperidine-4-carboxamides continues to be an active area of study . These compounds have shown potential in various areas, including as potential therapeutic agents and as inhibitors of human coronaviruses .
properties
IUPAC Name |
1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-14(18-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYWSUJAXUGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromoquinazolin-2-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.